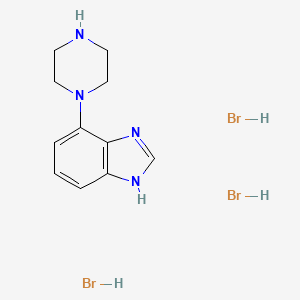
5-Iodo-2-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylpyridine-4-carboxamide is a chemical compound with the molecular formula C7H7IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a carboxamide group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylpyridine-4-carboxamide typically involves the iodination of 2-methylpyridine-4-carboxamide. One common method is the Sandmeyer reaction, where the amino group of 2-methylpyridine-4-carboxamide is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiourea, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Scientific Research Applications
5-Iodo-2-methylpyridine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound can inhibit or activate specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylpyridine: Similar structure but lacks the carboxamide group, leading to different reactivity and applications.
5-Bromo-2-methylpyridine-4-carboxamide: Bromine instead of iodine, resulting in different chemical properties and biological activities.
2-Methylpyridine-4-carboxamide: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Iodo-2-methylpyridine-4-carboxamide is unique due to the presence of both the iodine atom and the carboxamide group, which confer specific reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88482-19-3 |
|---|---|
Molecular Formula |
C7H7IN2O |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
5-iodo-2-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7IN2O/c1-4-2-5(7(9)11)6(8)3-10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
ALYPYJXVYPLDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



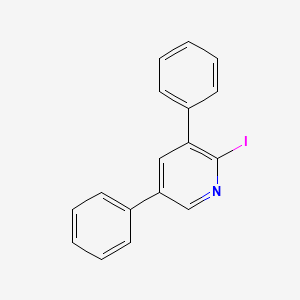
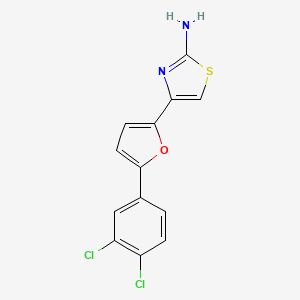
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
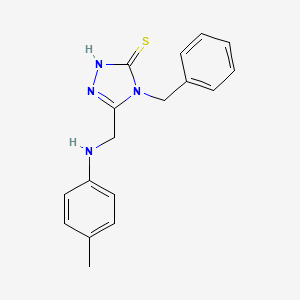
![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
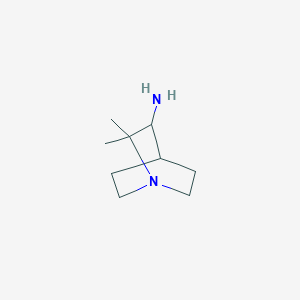
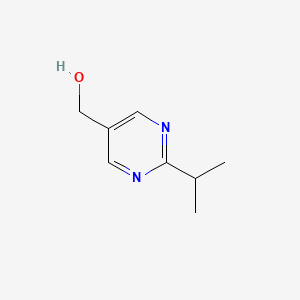

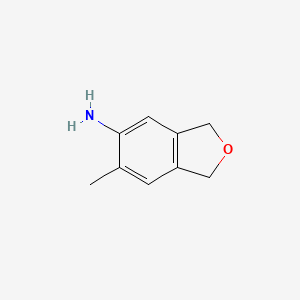
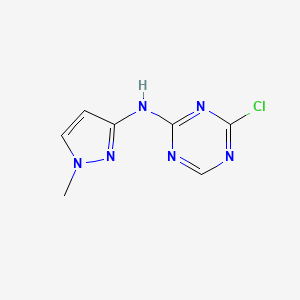
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
